(Z)-Oct-2-en-4-ol
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Overview
Description
(Z)-Oct-2-en-4-ol is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Oct-2-en-4-ol can be synthesized through various methods. One common approach involves the reduction of (Z)-Oct-2-en-4-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of (Z)-Oct-2-en-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(Z)-Oct-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (Z)-Oct-2-en-4-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to octan-4-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-Oct-2-en-4-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (Z)-Oct-2-en-4-one
Reduction: Octan-4-ol
Substitution: (Z)-Oct-2-en-4-yl chloride
Scientific Research Applications
(Z)-Oct-2-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and is also employed as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (Z)-Oct-2-en-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and activity. Additionally, its unsaturated nature enables it to participate in various biochemical reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-Oct-2-en-4-ol: The trans isomer of (Z)-Oct-2-en-4-ol, differing in the spatial arrangement of the double bond.
Octan-4-ol: A saturated alcohol with a similar carbon chain length but lacking the double bond.
(Z)-Hex-2-en-4-ol: A shorter-chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which contribute to its distinct chemical and biological properties. Its pleasant aroma and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
22287-00-9 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-oct-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3/b6-4- |
InChI Key |
WGDUEFYADBRNKG-XQRVVYSFSA-N |
Isomeric SMILES |
CCCCC(/C=C\C)O |
Canonical SMILES |
CCCCC(C=CC)O |
Origin of Product |
United States |
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